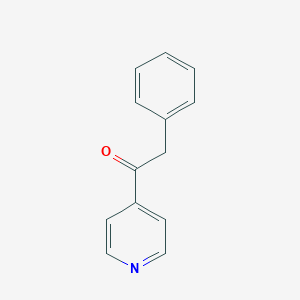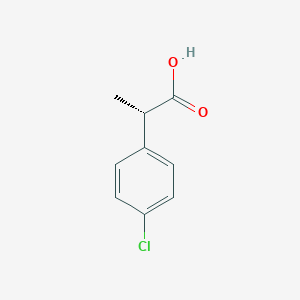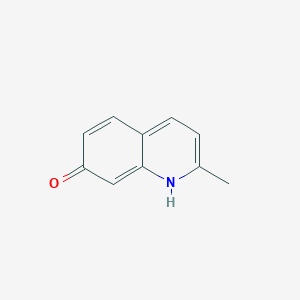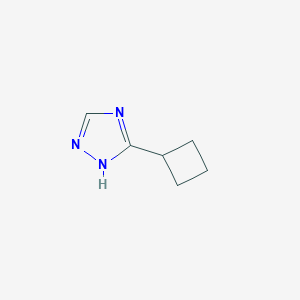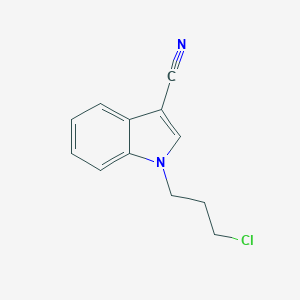
1-(3-Chloropropyl)-3-cyanoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-cyanoindole is a chemical compound that belongs to the indole class. It is a synthetic compound that is used in various scientific research applications. The compound is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-cyanoindole is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase. This inhibition leads to the disruption of DNA replication and transcription, which ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
1-(3-Chloropropyl)-3-cyanoindole has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to their death. It has also been found to increase the levels of acetylated histones, which are involved in the regulation of gene expression. In addition, the compound has been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Chloropropyl)-3-cyanoindole in lab experiments is its high yield of synthesis. The compound is also relatively stable, which makes it easy to handle and store. However, one of the limitations of using the compound is its toxicity. The compound can be toxic to cells, and it can also be harmful to humans if not handled properly.
Orientations Futures
There are several future directions for the use of 1-(3-Chloropropyl)-3-cyanoindole in scientific research. One direction is the development of more potent and selective inhibitors of histone deacetylase. Another direction is the development of drugs that target specific types of cancer cells. In addition, the compound can be used in the development of drugs for the treatment of other diseases such as autoimmune disorders and viral infections.
Conclusion
1-(3-Chloropropyl)-3-cyanoindole is a synthetic compound that has several scientific research applications. It is synthesized through various methods, and it has been found to have several biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
1-(3-Chloropropyl)-3-cyanoindole can be synthesized through various methods. One of the most common methods is the reaction of 3-cyanoindole with 3-chloropropylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol. The yield of the reaction is usually high, and the compound can be purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-cyanoindole has several scientific research applications. One of the most common applications is in the field of medicinal chemistry. The compound has been found to have antitumor activity, and it has been used in the development of anticancer drugs. It has also been used in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
156237-50-2 |
|---|---|
Nom du produit |
1-(3-Chloropropyl)-3-cyanoindole |
Formule moléculaire |
C12H11ClN2 |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
1-(3-chloropropyl)indole-3-carbonitrile |
InChI |
InChI=1S/C12H11ClN2/c13-6-3-7-15-9-10(8-14)11-4-1-2-5-12(11)15/h1-2,4-5,9H,3,6-7H2 |
Clé InChI |
HJAOMWOFJPBKFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCl)C#N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CCCCl)C#N |
Synonymes |
1-(3-Chloropropyl)-3-cyanoindole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



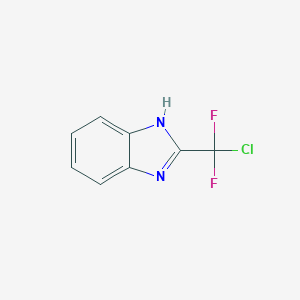
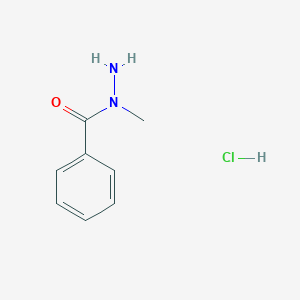

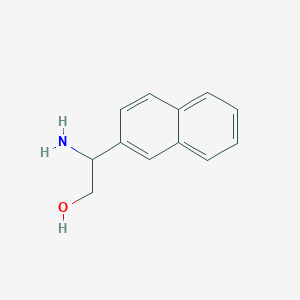
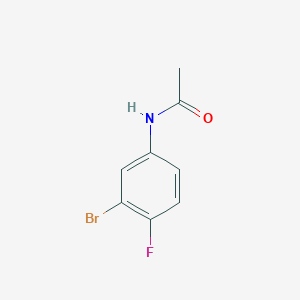
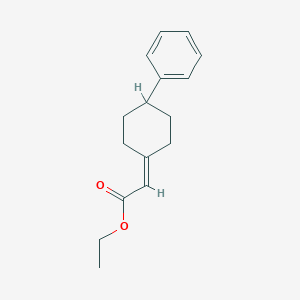
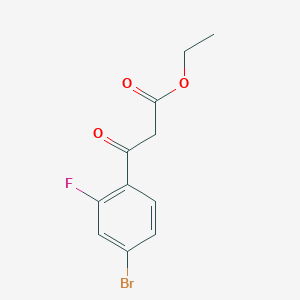
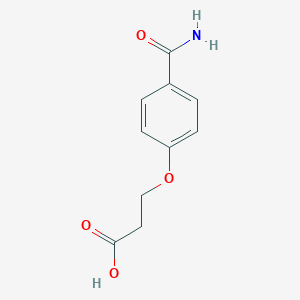
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
